In-depth Technical Guide: (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol
In-depth Technical Guide: (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol
A comprehensive review of available characterization data for (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol, a novel piperidine derivative, has been conducted. Despite a thorough search of scientific databases and literature, no specific experimental characterization data, including spectroscopic (NMR, IR, Mass Spectrometry) or physical (melting point, optical rotation) properties, for this compound has been found in the public domain.
The piperidine ring is a fundamental scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The specific stereochemistry and substitution pattern of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol suggests its potential as a chiral building block in the synthesis of more complex molecules, possibly for therapeutic applications. However, without experimental data, a detailed technical guide on its characterization cannot be provided at this time.
This document will instead focus on the general characteristics of related piperidine structures and outline the standard methodologies that would be employed for the characterization of a novel compound such as (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol, should it be synthesized.
Molecular Structure and Properties
The proposed structure of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol is presented below.
Diagram 1: Chemical Structure of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol
Caption: 2D structure of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol.
Predicted Physicochemical Properties
While experimental data is unavailable, computational tools can predict some basic physicochemical properties. These predictions are based on the compound's structure and are useful for initial assessment but must be confirmed experimentally.
| Property | Predicted Value |
| Molecular Formula | C9H20N2O |
| Molecular Weight | 172.27 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
These values are computationally generated and have not been experimentally verified.
Synthesis and Purification
The synthesis of substituted piperidines often involves multi-step reaction sequences. A potential synthetic route to (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol could start from a chiral precursor, employing stereoselective reactions to establish the desired (3S,4S) configuration.
A common strategy for creating substituted piperidines is through the manipulation of pyridine derivatives or via cycloaddition reactions. The synthesis of related cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective ring-opening of an epoxide intermediate derived from a corresponding N-benzyl-pyridinium salt.[1] Another approach involves the diastereoselective synthesis of 2,4-disubstituted piperidines, which allows for controlled stereochemistry.[1]
Diagram 2: General Synthetic Workflow
Caption: A generalized workflow for the synthesis and analysis of a novel piperidine derivative.
Purification Protocol
Following synthesis, purification is critical to isolate the target compound. A standard protocol would involve:
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Extraction: The reaction mixture would be worked up using a suitable solvent system (e.g., dichloromethane/water or ethyl acetate/water) to remove inorganic byproducts.
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Chromatography: Column chromatography on silica gel is a standard method for purifying organic compounds. A gradient of solvents, such as dichloromethane and methanol, would likely be employed to separate the desired product from starting materials and side products.
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Crystallization: If the compound is a solid, crystallization from an appropriate solvent system could be used for final purification.
Standard Characterization Techniques
Once purified, a comprehensive characterization would be necessary to confirm the structure and purity of (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules.
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¹H NMR: This would provide information on the number of different types of protons and their connectivity. Key signals would include those for the piperidine ring protons, the methyl and isopropyl groups on the nitrogen, and the hydroxyl proton. The coupling constants between adjacent protons on the piperidine ring would be crucial in confirming the cis relationship of the substituents at the C3 and C4 positions.
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¹³C NMR: This spectrum would show a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.
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2D NMR (COSY, HSQC, HMBC): These experiments would be used to definitively assign all proton and carbon signals and confirm the overall connectivity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which is used to determine the molecular weight.
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High-Resolution Mass Spectrometry (HRMS): This technique would provide a very accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula (C9H20N2O). Electrospray ionization (ESI) is a common technique for such analyses.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol would include:
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A broad O-H stretch from the alcohol group (around 3300 cm⁻¹).
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N-H stretching from the piperidine nitrogen (around 3300-3500 cm⁻¹).
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C-H stretching from the alkyl groups (around 2850-3000 cm⁻¹).
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C-N stretching (around 1000-1200 cm⁻¹).
Chiral Analysis
To confirm the (3S,4S) stereochemistry, chiral analysis would be required.
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Optical Rotation: The specific rotation of a solution of the pure enantiomer would be measured using a polarimeter.
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Chiral High-Performance Liquid Chromatography (HPLC): This technique, using a chiral stationary phase, would be used to separate the enantiomers and determine the enantiomeric excess of the synthesized compound.
Conclusion
While specific characterization data for (3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol is not currently available in the public domain, this guide outlines the standard and necessary procedures for its synthesis, purification, and comprehensive characterization. The methodologies described are based on established practices for novel small molecule analysis in the field of organic and medicinal chemistry. Any researcher who successfully synthesizes this compound would need to perform these characterization techniques to validate its structure and purity before it can be utilized in further scientific investigations.
References
[1] A facile approach for the preparation of cis-3-methyl-4-aminopiperidine derivatives is described. The synthesis was carried out via regioselective ring opening of N-benzyl-3-methyl-3,4-epoxi-piperidine (8), which can be easily obtained in two steps from the corresponding N-benzyl-pyridinium salt (5). Seven new cis-3-methyl-4-amino and amido piperidines compounds were obtained. (Source: ResearchGate, [Link]) [2] Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (Source: MDPI, [Link]) [3] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (Source: MDPI, [Link])
